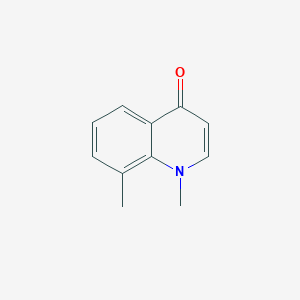

1,8-Dimethylquinolin-4(1H)-one

Description

General Overview of Quinolinone Derivatives in Chemical Research

Quinolinone, also referred to as oxo-quinoline, represents a core heterocyclic structure that has garnered substantial interest in drug discovery and medicinal chemistry. mdpi.com Its derivatives are recognized for a wide array of pharmacological activities. mdpi.com The quinolinone scaffold is a versatile platform for chemical modification, allowing for the synthesis of a multitude of derivatives with diverse biological and physicochemical properties. rsc.org This structural versatility has made quinolinones a focal point of research aimed at developing new therapeutic agents. mdpi.comnih.gov

Quinolinone derivatives can be broadly categorized based on the position of the carbonyl group, with 2-quinolones and 4-quinolones being the most common. mdpi.comnih.gov These compounds are known to interact with various biological targets, including enzymes and proteins involved in critical cellular processes. nih.gov The exploration of quinolinone chemistry continues to yield novel compounds with potential applications in medicine and materials science. rsc.orgsmolecule.com

Historical and Contemporary Significance of the Quinoline (B57606) Scaffold in Chemical Synthesis and Biological Inquiry

The quinoline scaffold, a fused bicyclic system of a benzene (B151609) and a pyridine (B92270) ring, has a rich history in chemistry, first being isolated from coal tar in 1834. mdpi.comiipseries.orgchemrj.org This fundamental structure is present in numerous natural products, most notably alkaloids. mdpi.com The development of synthetic methods to construct the quinoline ring, such as the Skraup, Combes, and Friedländer syntheses, has been a cornerstone of organic chemistry for over a century. mdpi.comiipseries.orgrsc.org

In contemporary research, the quinoline scaffold remains a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of pharmacologically active compounds. nih.govorientjchem.orgresearchgate.net Quinoline derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govorientjchem.orgnih.gov The adaptability of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune the properties of the resulting molecules for specific biological targets. orientjchem.orgfrontiersin.org Modern synthetic strategies continue to evolve, with the development of more efficient and environmentally friendly methods for quinoline synthesis being an active area of research. mdpi.comorganic-chemistry.orgrsc.org

Structural Specificity and Research Focus on 1,8-Dimethylquinolin-4(1H)-one

This compound is a specific derivative of the 4-quinolone core structure. Its defining features are the methyl groups substituted at the 1 and 8 positions of the quinolinone ring. The nomenclature "4(1H)-one" indicates that the carbonyl group is at the 4th position and the nitrogen atom at the 1st position bears a hydrogen, which in this case is replaced by a methyl group.

Research on substituted quinolinones often investigates how different functional groups and their positions on the scaffold influence the molecule's properties. For instance, studies on similar 4(1H)-quinolone derivatives have explored their potential as allosteric agonists for purinergic receptors, highlighting the therapeutic potential of this class of compounds. nih.gov The specific placement of the two methyl groups in this compound would be expected to impact its steric and electronic properties, potentially influencing its reactivity and biological interactions.

While detailed research findings specifically on this compound are not extensively documented in readily available literature, the synthesis and properties of related dimethyl-substituted quinolinones have been described. For example, the synthesis of various substituted quinolines, including those with dimethyl substitutions, has been a subject of chemical research. africaresearchconnects.comevitachem.com

Table 1: Physicochemical Properties of Related Quinolone Derivatives

| Compound Name | Molecular Formula | Key Structural Features | Noted Research Area |

| 3-Chloro-2,8-dimethylquinolin-4(1H)-one | C₁₁H₁₀ClNO | Chloro and dimethyl substitution | Antimalarial activity studies acs.org |

| 2-((ethyl(4-fluorobenzyl)amino)methyl)-7,8-dimethylquinolin-4(1H)-one | C₂₁H₂₃FN₂O | Dimethyl and complex side chain | P2Y₂ allosteric agonist nih.gov |

| 1,4-Dimethylquinolin-2(1H)-one | C₁₁H₁₁NO | Dimethyl substitution on 2-quinolone | Organic synthesis building block smolecule.com |

This table is for illustrative purposes and showcases related compounds to provide context.

Current Research Landscape and Future Directions for this compound

The current research landscape for quinolinone derivatives is highly active, with a continuous stream of publications on their synthesis and biological evaluation. rsc.orgrsc.org The focus is often on creating novel derivatives with enhanced potency and selectivity for various therapeutic targets. nih.gov Multicomponent reactions and catalytic methods are being increasingly employed to generate diverse libraries of quinoline and quinolinone compounds for screening. rsc.orgrsc.org

For a specific compound like this compound, future research would likely involve several key areas:

Novel Synthetic Routes: Development of efficient and scalable methods for its synthesis.

Biological Screening: Evaluation of its activity against a wide range of biological targets, including cancer cell lines, bacteria, and viruses, building upon the known activities of the broader quinolinone class. researchgate.netnoveltyjournals.com

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand how the dimethyl substitution pattern influences its biological activity compared to other substituted quinolinones.

Material Science Applications: Investigation into its potential use in the development of functional materials, given the photofunctional potential of some quinolinone derivatives. smolecule.com

The exploration of such specific derivatives is crucial for expanding the chemical space of quinolinones and uncovering new lead compounds for drug discovery and other applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1,8-dimethylquinolin-4-one |

InChI |

InChI=1S/C11H11NO/c1-8-4-3-5-9-10(13)6-7-12(2)11(8)9/h3-7H,1-2H3 |

InChI Key |

LZVWNUAGQBJTAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=CN2C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 1,8 Dimethylquinolin 4 1h One

Electrophilic and Nucleophilic Reactivity Profiles of the Quinolinone System

The quinolinone ring system is a fused heterocyclic structure composed of a benzene (B151609) ring and a pyridine (B92270) ring. researchgate.net This arrangement results in a unique electronic distribution that governs its reactivity towards both electrophiles and nucleophiles. scribd.comoxfordsciencetrove.com The nitrogen atom in the pyridine-like ring withdraws electron density, making the heterocyclic ring less reactive towards electrophilic substitution compared to the benzene ring. researchgate.netscribd.com Consequently, electrophilic attacks generally occur on the carbocyclic (benzene) ring, often at the C5 or C8 positions. scribd.comarsdcollege.ac.in

Directed Functionalization at Specific Positions of 1,8-Dimethylquinolin-4(1H)-one

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is crucial for synthesizing derivatives with desired properties. This is often achieved through directed functionalization, where existing groups on the molecule guide the regioselectivity of the reaction. sioc-journal.cnpkusz.edu.cn

Regioselective Halogenation (e.g., C3-H Functionalization)

A significant advancement in the functionalization of 4-quinolones is the regioselective halogenation at the C3 position. acs.orgnih.govacs.org A practical and environmentally friendly method involves the use of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA), in the presence of a potassium halide salt. acs.orgnih.govacs.org This approach allows for the direct conversion of the C(sp²)–H bond to a C(sp²)–X bond (where X = Cl, Br, I) with high regioselectivity and good functional group tolerance under mild, room temperature conditions. acs.orgnih.govacs.org For instance, the chlorination of 2,8-dimethylquinolin-4(1H)-one using this method yields 3-chloro-2,8-dimethylquinolin-4(1H)-one in good yields. nih.govacs.org This transformation is valuable as the introduced halogen can serve as a handle for further synthetic modifications. arsdcollege.ac.in

Table 1: Regioselective Halogenation of a Quinolinone Derivative nih.govacs.org

| Starting Material | Reagents | Product | Yield (%) |

| 2,8-Dimethylquinolin-4(1H)-one | PIFA, KCl, MeOH | 3-Chloro-2,8-dimethylquinolin-4(1H)-one | 74 |

Alkylation and Arylation Reactions on the Quinolinone Core

Alkylation and arylation reactions are fundamental for building molecular complexity. organic-chemistry.org In the context of quinolinones, these reactions can be directed to either the nitrogen or carbon atoms of the core structure. N-alkylation can occur at the nitrogen of the quinolinone ring. scribd.com

For C-H arylation, transition metal-catalyzed reactions have proven effective. For instance, rhodium-catalyzed C-H activation can be used for the arylation of 8-methylquinolines with organoboron reagents, although this typically targets the methyl group. researchgate.net Palladium-catalyzed cross-coupling reactions are also widely used for the arylation of heterocyclic compounds. acs.org The specific site of alkylation or arylation on the this compound core can be influenced by the choice of catalyst, directing group, and reaction conditions. sioc-journal.cnpkusz.edu.cn

Cross-Coupling Methodologies for Structural Diversification

Cross-coupling reactions, such as Suzuki-Miyaura, are powerful tools for creating carbon-carbon bonds and introducing diverse structural motifs. These reactions typically involve a palladium catalyst and couple an organoboron compound with a halide or triflate. In the case of this compound, a halogenated derivative, such as the 3-chloro derivative mentioned previously, can be used as a substrate for cross-coupling. This allows for the introduction of various aryl or alkyl groups at the C3 position, leading to a wide array of structurally diverse quinolinone derivatives. The versatility of these methods allows for the synthesis of complex molecules from simpler, readily available starting materials. acs.org

Derivatization for Analytical and Mechanistic Studies

Modifying this compound with specific functional groups can facilitate its detection and the study of its reaction mechanisms. jfda-online.com This often involves the introduction of chromophores or fluorophores.

Strategies for Introducing Chromophores or Fluorophores

The introduction of chromophores (light-absorbing groups) or fluorophores (fluorescent groups) onto the this compound scaffold can be achieved through various synthetic strategies. If a reactive handle, such as a halogen, is present on the quinolinone core, a chromophore or fluorophore containing a suitable coupling partner can be introduced via cross-coupling reactions. acs.org For example, a boronic acid-functionalized fluorophore could be coupled to a halogenated quinolinone.

Alternatively, functional groups on the quinolinone can be chemically transformed to create a fluorescent system. The inherent aromaticity of the quinolinone system itself can contribute to its photophysical properties, and strategic modifications can enhance these characteristics. acs.orgresearchgate.net The goal is to create a derivative that absorbs and/or emits light at a specific wavelength, allowing for its visualization and quantification in various analytical techniques. frontiersin.orgeinsteinmed.edu

Functional Group Interconversions for Structure-Reactivity Probes

The strategic modification of the this compound scaffold is essential for developing structure-reactivity probes, which are molecules designed to investigate biological processes or chemical environments through changes in their properties, such as fluorescence. Functional group interconversion (FGI) is a key tactic in organic synthesis that involves converting one functional group into another. lkouniv.ac.inimperial.ac.uk This approach allows for the fine-tuning of the electronic and steric properties of the quinolinone core, thereby modulating its reactivity and spectroscopic output.

Key functional groups on the this compound core, such as the C3-H bond, the C4-carbonyl group, and the positions on the benzo-ring, are primary targets for interconversion. These modifications can be used to append signaling moieties, alter solubility, or tune photophysical properties for probe development. nih.gov

One of the most versatile strategies for derivatizing 4-quinolones is the regioselective halogenation at the C3 position. acs.orgnih.gov Introducing a halogen, such as chlorine or bromine, at this position transforms a relatively inert C-H bond into a reactive handle. This halogenated intermediate can then participate in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups. nih.gov This strategy is fundamental for creating libraries of fluorescent probes with tunable emission wavelengths. nih.gov

Another significant interconversion involves the C4-carbonyl group. The oxygen atom can be replaced with a sulfur atom through thionation, typically using Lawesson's reagent, to yield the corresponding quinoline-4(1H)-thione. mdpi.com This transformation drastically alters the electronic character of the heterocyclic core, impacting its absorption and emission properties, which is a valuable feature for probe design.

The table below summarizes key functional group interconversions applicable to the this compound scaffold for the development of reactivity probes.

| Initial Functional Group | Target Functional Group | Typical Reagents and Conditions | Purpose in Probe Development | Reference |

|---|---|---|---|---|

| C3-H | C3-Cl / C3-Br | PIFA, KCl/KBr, MeOH, room temp; or NCS/NBS | Creates a reactive site for cross-coupling reactions to attach signaling units or modulators. | acs.orgnih.gov |

| C3-Br | C3-Aryl | Arylboronic acid, Pd(PPh₃)₄, K₂HPO₄, dioxane/H₂O, 130 °C | Tunes photophysical properties (e.g., emission wavelength, quantum yield) by extending conjugation. | nih.govnih.gov |

| C4-Carbonyl (C=O) | C4-Thiocarbonyl (C=S) | Lawesson's reagent, pyridine, reflux | Alters electronic properties and shifts absorption/emission spectra (bathochromic shift). | mdpi.com |

| C4-Carbonyl (C=O) | C4-Hydroxy (C-OH) | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Reduces the carbonyl to an alcohol, breaking conjugation and altering the electronic landscape. | smolecule.com |

Reaction Mechanisms of Key Transformations Involving this compound

Understanding the reaction mechanisms for the synthesis and functionalization of the this compound core is crucial for controlling reaction outcomes and designing rational synthetic routes. Key transformations include the construction of the quinolone ring itself and its subsequent derivatization.

Friedländer Annulation

A foundational method for synthesizing 4-quinolones is the Friedländer synthesis. acs.org This reaction involves the base- or acid-catalyzed condensation of an ortho-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., a β-ketoester). For this compound, the precursors would be 2-amino-3-methylacetophenone and an acetylating agent equivalent. The mechanism proceeds via an initial aldol-type condensation to form a β-enaminone intermediate, followed by an intramolecular cyclization (condensation) with the elimination of water to form the final quinolinone ring system.

Hypervalent Iodine(III)-Promoted C3-Halogenation

The direct, regioselective halogenation at the C3 position of 4-quinolones can be efficiently achieved using hypervalent iodine(III) reagents like Phenyliodine(III) diacetate (PIDA) or (diacetoxyiodo)benzene (PIFA) in the presence of a halide source (e.g., KCl, KBr). acs.orgnih.gov Mechanistic studies, including experiments with radical quenchers, suggest that this transformation likely proceeds through a radical pathway. acs.org

The proposed mechanism involves the following steps:

Oxidation: The 4-quinolone is oxidized by the hypervalent iodine(III) reagent to form a radical cation intermediate.

Nucleophilic Attack: A halide anion (X⁻) attacks the electron-deficient radical cation at the C3 position.

Deprotonation/Re-aromatization: A base removes the proton at C3, leading to the formation of the C=C double bond and the final 3-halo-4-quinolone product.

Rhodium(III)-Catalyzed Annulation

Modern synthetic methods allow for the construction of the quinolin-4(1H)-one scaffold via transition-metal-catalyzed C-H activation. For instance, a rhodium(III)-catalyzed [3+3] annulation of N-nitrosoanilines with cyclopropenones provides a route to substituted quinolinones. mdpi.com While not a reaction of this compound, it is a key transformation involving the formation of its core structure. The proposed mechanism begins with the ortho C-H insertion of the rhodium catalyst into the aniline (B41778) derivative, forming a five-membered rhodacycle intermediate. This is followed by coordination and insertion of the cyclopropenone, subsequent reductive elimination, and tautomerization to yield the quinolin-4(1H)-one product. mdpi.com

The table below outlines the mechanisms for these key transformations.

| Transformation | Key Mechanistic Steps | Key Intermediates | Reference |

|---|---|---|---|

| Friedländer Annulation | 1. Aldol-type condensation 2. Intramolecular cyclization 3. Dehydration | β-Enaminone | acs.org |

| C3-Halogenation (with PIFA/KX) | 1. Single-electron transfer to PIFA 2. Nucleophilic attack by halide (X⁻) 3. Deprotonation and re-aromatization | 4-Quinolone radical cation | acs.orgnih.gov |

| Rh(III)-Catalyzed [3+3] Annulation | 1. C-H activation/metalation 2. Migratory insertion of cyclopropenone 3. Reductive elimination | Rhodacycle | mdpi.com |

Advanced Spectroscopic and Computational Characterization of 1,8 Dimethylquinolin 4 1h One

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental in determining the precise arrangement of atoms and bonds within a molecule. For 1,8-Dimethylquinolin-4(1H)-one, a suite of techniques has been employed to elucidate its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For quinolinone derivatives, ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR: In related quinolinone structures, the chemical shifts of protons are indicative of their local electronic environment. For instance, in a similar compound, 1-butyl-4-methylquinolin-2(1H)-one, the methyl group at the C4 position appears at a chemical shift (δ) between 2.4 and 2.6 ppm. Protons on the aromatic rings of quinolone derivatives typically resonate in the downfield region, as seen in 3-chloro-2-phenylquinolin-4(1H)-one where aromatic protons appear between δ 7.39 and 8.17 ppm. acs.org

¹³C NMR: The carbon skeleton of quinolinones is mapped out using ¹³C NMR. The carbonyl carbon (C=O) is a key diagnostic peak, typically appearing significantly downfield. In 3-chloro-2-phenylquinolin-4(1H)-one, the carbonyl carbon resonates at δ 171.6 ppm. acs.org Aromatic and methyl carbons also show characteristic chemical shifts that aid in the complete assignment of the carbon framework. acs.org

Advanced Techniques: More complex NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish connectivity between protons and carbons, further solidifying the structural assignment of this compound.

Table 1: Representative NMR Data for Substituted Quinolinones This table provides illustrative data from related compounds to infer expected values for this compound.

| Nucleus | Functional Group | Chemical Shift (δ) Range (ppm) | Reference Compound |

|---|---|---|---|

| ¹H | Aromatic H | 7.39 - 8.17 | 3-Chloro-2-phenylquinolin-4(1H)-one acs.org |

| ¹H | C4-CH₃ | 2.4 - 2.6 | 1-Butyl-4-methylquinolin-2(1H)-one |

| ¹³C | C=O | ~171.6 | 3-Chloro-2-phenylquinolin-4(1H)-one acs.org |

| ¹³C | Aromatic C | 118 - 148 | 3-Chloro-2-phenylquinolin-4(1H)-one acs.org |

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. specac.com The IR spectrum of a quinolinone is characterized by several key absorption bands.

Table 2: Characteristic IR Absorption Frequencies for Quinolinone Derivatives

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) |

|---|---|---|

| C=O Stretch | Carbonyl | 1650 - 1700 arkat-usa.org |

| C-H Stretch | Aromatic | ~3040 arkat-usa.org |

| C-H Stretch | Aliphatic (CH₃) | ~2985 arkat-usa.org |

| C=C Stretch | Aromatic | 1440 - 1600 arkat-usa.org |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. uni-saarland.de

For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation of quinolinone derivatives under electron ionization (EI) often involves characteristic losses. libretexts.orgmiamioh.edu Common fragmentation pathways for carbonyl compounds include the loss of small neutral molecules like CO. miamioh.edu Aromatic structures tend to show a strong molecular ion peak due to their stability. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact elemental composition, further confirming the molecular formula. acs.org

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides precise bond lengths, bond angles, and intermolecular interactions. For the related compound 2,6-dimethylquinolin-4(1H)-one, X-ray analysis revealed a planar molecular structure. iucr.orgresearchgate.net A similar analysis of this compound would provide unambiguous confirmation of its solid-state conformation and packing in the crystal lattice. In some quinoline (B57606) derivatives, intermolecular interactions such as π–π stacking and C—H⋯O hydrogen bonds play a significant role in stabilizing the crystal structure. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Quinolinone Data for 2,6-Dimethylquinolin-4(1H)-one is presented to exemplify typical crystallographic parameters.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.orgresearchgate.net |

| Space Group | P2₁/c | iucr.orgresearchgate.net |

| R factor | 0.043 | iucr.org |

Quantum Chemical and Computational Modeling Studies

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com DFT calculations are employed to optimize the geometry of this compound, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography. acs.org

These calculations also provide information on the molecule's electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). acs.org The analysis of these orbitals helps in understanding the chemical reactivity and kinetic stability of the compound. nih.gov Furthermore, DFT can be used to simulate spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which aids in the interpretation of experimental spectra. acs.org The choice of functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining accurate results that correlate well with experimental values. acs.orgpku.edu.cn

An article on the advanced spectroscopic and computational characterization of this compound, as requested, cannot be generated at this time.

A thorough search of scientific literature and chemical databases did not yield specific experimental or computational studies for the exact compound "this compound." The requested article outline requires highly detailed and specific data, including:

Frontier Molecular Orbital (HOMO/LUMO) energies and band gap values.

Molecular Electrostatic Potential (MEP) maps with specific potential values.

Computationally predicted spectroscopic parameters for direct comparison with experimental data.

Analysis of specific noncovalent interactions.

Calculated values for theoretical reactivity descriptors (e.g., electrophilicity, hardness, softness).

While numerous studies exist for other quinoline derivatives, applying their data to this compound would be scientifically inaccurate, as minor changes in molecular structure (such as the position of methyl groups) can significantly alter these electronic and spectroscopic properties. Generating such an article without published data would amount to fabrication.

Therefore, to maintain scientific accuracy and avoid hallucination, the generation of the requested article is not possible without accessible research focused specifically on this compound.

Molecular Interactions and Structure Activity Relationship Sar Studies of 1,8 Dimethylquinolin 4 1h One Analogs

Systematic Structure-Activity Relationship (SAR) Exploration of Quinolinone Derivatives

SAR studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of 1,8-Dimethylquinolin-4(1H)-one analogs and assessing the impact on their biological activity, researchers can identify the key molecular features required for potency and selectivity.

The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the quinolinone scaffold have a profound impact on molecular recognition and biological activity. rsc.orgresearchgate.net Modifications at various positions can influence binding affinity, metabolic stability, and pharmacokinetic properties.

The table below summarizes general SAR findings for quinolinone and quinoline (B57606) derivatives from various studies.

| Position of Substitution | Type of Substituent | General Effect on Activity | Reference |

| N-1 | Small alkyl groups (e.g., methyl, ethyl) | Often essential for activity in certain target classes. | nih.gov |

| N-1 | Bulky groups (e.g., benzyl) | Can decrease activity, suggesting steric hindrance or loss of a key hydrogen bond. | nih.gov |

| C-2 | Electron-donating groups (e.g., -OCH₃) | Can enhance activity in specific contexts (e.g., antimalarial). | rsc.org |

| C-2 | Electron-withdrawing groups (e.g., -Cl) | May lead to a loss of activity. | rsc.org |

| C-6 | Halogens (e.g., -Cl) | Often associated with potent activity. | mdpi.com |

| C-7 | Various substituents | Position is critical for modulating activity and target specificity. | rsc.org |

| C-8 | Methyl group | Can influence activity and selectivity. | rsc.org |

| Aromatic Ring (General) | Electron-donating groups | Tend to result in higher conversion rates in biocatalytic reactions. | researchgate.net |

| Aromatic Ring (General) | Electron-withdrawing groups (-CF₃, -NO₂) | Often lead to reduced or abolished activity. | researchgate.netnih.gov |

These studies indicate that the electronic properties of substituents are critical. Electron-donating groups can increase the electron density of the aromatic system, potentially enhancing π-π stacking interactions, while electron-withdrawing groups can alter the hydrogen bonding capacity of nearby functional groups. rsc.orgresearchgate.net

While the core quinolinone ring system is largely planar and rigid, the conformational flexibility of its substituents plays a vital role in biological interactions.

Side-Chain Conformation: Substituents, particularly those at positions like C-4 or C-7, can have rotatable bonds. The ability of these side chains to adopt a specific low-energy conformation that is complementary to the shape of the receptor's binding site is crucial for high-affinity binding. A flexible side chain might allow the molecule to adapt to the binding site, but excessive flexibility can be entropically unfavorable.

Stereochemistry: The introduction of chiral centers, either in the quinolinone core or in its substituents, can have a significant impact on biological activity. mdpi.com It is a fundamental principle that stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit different pharmacological activities and metabolic fates. mdpi.com This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer. For many compounds, only one isomer will fit correctly into the binding site to elicit the desired response, while the other may be inactive or even produce off-target effects. mdpi.com

Modern drug discovery heavily relies on computational methods to rationalize SAR and guide the design of new analogs. These in silico techniques provide insights into the molecular interactions that are often difficult to study experimentally.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a predictive model can be built to estimate the activity of novel, unsynthesized compounds. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net Docking simulations can help visualize how this compound analogs fit into a target's binding site, identifying key interactions such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net This information is invaluable for understanding SAR and designing modifications to improve binding affinity.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups that a molecule must possess to be active at a specific biological target. This model can then be used as a template to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

In Silico Screening: Computational tools facilitate the screening of large databases of virtual compounds to identify those with a high probability of being active against a specific target, thereby prioritizing synthetic efforts. nih.gov

These computational approaches accelerate the drug discovery process by providing a rational basis for the design of more potent and selective this compound analogs.

Lead Optimization Strategies Applied to this compound Scaffolds

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising hit compound to develop a preclinical candidate. This iterative process involves chemical modifications to enhance potency, selectivity, and other desirable molecular attributes while minimizing potential liabilities. For the this compound scaffold, several lead optimization strategies could be employed.

Rational Design Approaches for Modulating Target Selectivity

Rational drug design utilizes the three-dimensional structure of the biological target to guide the design of more effective and selective inhibitors. nih.govresearchgate.net This approach is fundamental to improving the therapeutic index of a lead compound by minimizing off-target effects.

To modulate the target selectivity of this compound analogs, a detailed understanding of the target's binding site is essential. X-ray crystallography or NMR spectroscopy of the target-ligand complex would reveal key interactions. Computational methods such as molecular docking and molecular dynamics simulations can then be used to predict how structural modifications to the quinolinone scaffold might enhance affinity for the intended target while reducing binding to off-targets.

For instance, if the methyl groups at the 1 and 8 positions are identified as being in proximity to a specific pocket in the target protein, their replacement with other functional groups could be explored. The following table illustrates hypothetical modifications and their rationale in a rational design context.

| Modification on this compound Scaffold | Rationale for Improved Selectivity |

| Replacement of 8-methyl with a larger, hydrophobic group | To exploit a specific hydrophobic pocket in the target protein not present in off-targets. |

| Introduction of a polar group at the 6- or 7-position | To form specific hydrogen bonds with residues unique to the target's binding site. |

| Alteration of the N1-methyl group to a longer alkyl chain | To probe for additional binding interactions deep within the active site. |

These rationally designed modifications would be synthesized and tested to validate the computational hypotheses and iteratively refine the selectivity profile.

Iterative Chemical Refinement for Optimizing Desired Molecular Attributes (excluding ADME specifics)

Iterative chemical refinement is the systematic process of making small, targeted modifications to a lead compound and evaluating the impact on its properties. This cycle of design, synthesis, and testing is central to lead optimization. danaher.com Beyond target selectivity, this process can be used to enhance other molecular attributes such as potency and ligand efficiency.

For the this compound scaffold, a structure-activity relationship (SAR) study would be initiated by synthesizing a library of analogs with systematic variations. For example, the effect of different substituents on the carbocyclic ring could be explored.

The following table outlines a hypothetical SAR exploration for this compound analogs.

| Analog | Modification | Hypothesized Impact on Potency |

| Analog 1 | 6-Fluoro-1,8-dimethylquinolin-4(1H)-one | Introduction of an electron-withdrawing group to modulate the electronics of the aromatic system. |

| Analog 2 | 6-Methoxy-1,8-dimethylquinolin-4(1H)-one | Introduction of an electron-donating group to explore electronic effects and potential hydrogen bond acceptor capabilities. |

| Analog 3 | 1-Ethyl-8-methylquinolin-4(1H)-one | Increasing the size of the N1-substituent to probe for additional hydrophobic interactions. |

Through the analysis of the biological data from such analogs, a quantitative structure-activity relationship (QSAR) model could be developed. This model would help in predicting the activity of untested compounds and guide the design of subsequent generations of more potent analogs.

Potential Applications of 1,8 Dimethylquinolin 4 1h One in Advanced Chemical Science and Technology

Potential as a Versatile Building Block and Synthetic Intermediate

Quinolinone cores are widely recognized as valuable scaffolds in organic synthesis. organic-chemistry.orgmdpi.com They serve as precursors for the synthesis of more complex heterocyclic systems and are often employed in the development of novel compounds with potential biological activities. nih.gov The reactivity of the quinolinone ring system allows for various chemical modifications, making it an attractive starting material for combinatorial chemistry and drug discovery programs.

Contributions to Materials Science and Engineering

The rigid and planar structure of the quinoline (B57606) ring, present in quinolinones, makes this class of compounds interesting for materials science applications.

Academic Research Probes for Biological Target Characterization

The quinolinone scaffold is a common feature in many biologically active molecules. nih.gov As such, derivatives are often synthesized as probes to study the structure and function of biological targets like enzymes and receptors. Their ability to interact with these targets can provide valuable insights into disease mechanisms and aid in the development of new therapeutic agents.

Emerging Areas of Research and Development for Quinolinone Scaffolds

Research into quinolinone scaffolds continues to expand into new and exciting areas. These include the development of novel catalysts, functional polymers, and advanced materials with tailored optical and electronic properties. The inherent versatility of the quinolinone structure ensures its continued importance in both academic and industrial research. researchgate.net

Q & A

Q. What are the established synthetic methodologies for 1,8-Dimethylquinolin-4(1H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common synthetic routes involve reduction and cyclization steps. For example, LiAlH₄ in tetrahydrofuran (THF) at room temperature followed by treatment with SOCl₂ in CHCl₃ has been used to synthesize related quinolinone derivatives . Ionic liquids (e.g., imidazolium-based solvents) can improve reaction efficiency and yield by enhancing solubility and reducing side reactions . Purity (≥97%) is typically achieved via column chromatography or recrystallization, with analytical techniques like HPLC used for validation .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used to resolve crystal structures, particularly for validating substituent positions and hydrogen-bonding networks .

- Spectroscopy : NMR (¹H/¹³C) identifies proton environments and substitution patterns, while IR confirms functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹). Mass spectrometry provides molecular weight verification .

Q. What are the key physicochemical properties of this compound that influence its reactivity and applications?

- Methodological Answer : Key properties include:

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields of this compound under varying solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity, moisture sensitivity, or temperature fluctuations. For example:

Q. What are the critical considerations for handling reactive intermediates during the synthesis of this compound derivatives?

- Methodological Answer :

- Safety Protocols : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps (e.g., LiAlH₄ reductions) .

- Explosive Intermediates : Avoid azide-containing intermediates unless rigorously tested for shock sensitivity .

- First-Aid Measures : Immediate medical consultation is required for exposure to corrosive reagents (e.g., SOCl₂) .

Q. How can computational and experimental approaches predict the biological activity of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Use calculated logP and topological polar surface area (TPSA) to predict bioavailability .

- Crystal Structure Data : Resolve electron density maps (via SHELXL) to identify binding motifs for molecular docking studies .

- In Vitro Screening : Derivatives with fluorinated substituents (e.g., -CF₃) show enhanced antimalarial activity in structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. How should researchers resolve ambiguities in the crystal structure of this compound?

- Methodological Answer : Ambiguities in hydrogen bonding or substituent orientation can be resolved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.